Cas no 40829-32-1 (h-tyr-ile-oh)

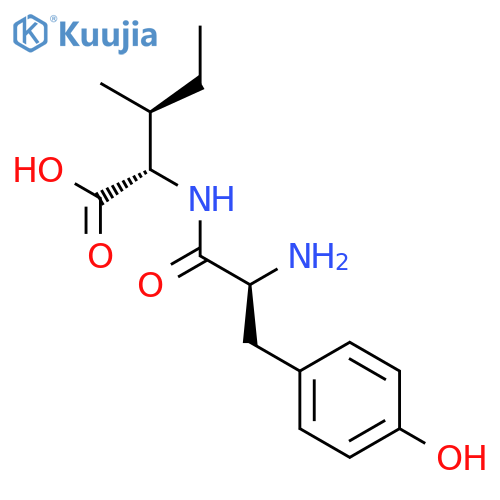

h-tyr-ile-oh structure

商品名:h-tyr-ile-oh

CAS番号:40829-32-1

MF:C15H22N2O4

メガワット:294.346184253693

MDL:MFCD00191039

CID:926236

PubChem ID:7019110

h-tyr-ile-oh 化学的及び物理的性質

名前と識別子

-

- h-tyr-ile-oh

- L-TYROSYL-L-ISOLEUCINE

- Tyr-Ile

- SCHEMBL9822685

- (2S,3S)-2-((S)-2-Amino-3-(4-hydroxyphenyl)Propanamido)-3-methylpentanoic acid

- CHEBI:74993

- CHEMBL299835

- HY-P4652

- MFCD00191039

- AKOS010420077

- 40829-32-1

- YI

- L-Tyr-L-Ile

- QJKMCQRFHJRIPU-XDTLVQLUSA-N

- Tyrosyl-Isoleucine

- tyrosylisoleucine

- CS-0655596

- Q27145058

- (2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoic acid

-

- MDL: MFCD00191039

- インチ: InChI=1S/C15H22N2O4/c1-3-9(2)13(15(20)21)17-14(19)12(16)8-10-4-6-11(18)7-5-10/h4-7,9,12-13,18H,3,8,16H2,1-2H3,(H,17,19)(H,20,21)/t9-,12-,13-/m0/s1

- InChIKey: QJKMCQRFHJRIPU-XDTLVQLUSA-N

- ほほえんだ: CC[C@@H]([C@H](NC([C@@H](N)CC1=CC=C(O)C=C1)=O)C(O)=O)C

計算された属性

- せいみつぶんしりょう: 294.15800

- どういたいしつりょう: 294.15795719g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 6

- 重原子数: 21

- 回転可能化学結合数: 8

- 複雑さ: 354

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.8

- トポロジー分子極性表面積: 113Ų

じっけんとくせい

- PSA: 112.65000

- LogP: 1.96870

h-tyr-ile-oh 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T966413-1g |

H-Tyr-Ile-Oh |

40829-32-1 | 1g |

$ 1800.00 | 2023-09-05 | ||

| TRC | T966413-100mg |

H-Tyr-Ile-Oh |

40829-32-1 | 100mg |

$224.00 | 2023-05-17 | ||

| abcr | AB476801-1 g |

H-Tyr-Ile-OH; . |

40829-32-1 | 1g |

€491.50 | 2023-04-21 | ||

| TRC | T966413-1000mg |

H-Tyr-Ile-Oh |

40829-32-1 | 1g |

$1745.00 | 2023-05-17 | ||

| TRC | T966413-500mg |

H-Tyr-Ile-Oh |

40829-32-1 | 500mg |

$994.00 | 2023-05-17 | ||

| abcr | AB476801-1g |

H-Tyr-Ile-OH; . |

40829-32-1 | 1g |

€522.40 | 2025-02-16 |

h-tyr-ile-oh 関連文献

-

Maria Cerme?o,Julianne Stack,Paul R. Tobin,Martina B. O'Keeffe,Pádraigín A. Harnedy,Dagmar B. Stengel,Richard J. FitzGerald Food Funct. 2019 10 3421

-

Chengfan Wu,Zhen Zheng,Yuenan Guo,Chongli Tian,Qiang Xue,Gaolin Liang Nanoscale 2017 9 11429

-

3. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative basesGiulia Martelli,Paolo Cantelmi,Chiara Palladino,Alexia Mattellone,Dario Corbisiero,Tommaso Fantoni,Alessandra Tolomelli,Marco Macis,Antonio Ricci,Walter Cabri,Lucia Ferrazzano Green Chem. 2021 23 8096

-

Victor Chausse,Carlos Mas-Moruno,Helena Martin-Gómez,Marc Pino,Maribel Díaz-Ricart,Ginés Escolar,Maria-Pau Ginebra,Marta Pegueroles Biomater. Sci. 2023 11 4602

-

5. A conjugate from a laminin-related peptide, Tyr-Ile-Gly-Ser-Arg, and chitosan: efficient and regioselective conjugation and significant inhibitory activity against experimental cancer metastasis, 1Yasuhiro Nishiyama,Tomoko Yoshikawa,Nobumichi Ohara,Keisuke Kurita,Keiko Hojo,Haruhiko Kamada,Yasuo Tsutsumi,Tadanori Mayumi,Koichi Kawasaki 1. Yasuhiro Nishiyama Tomoko Yoshikawa Nobumichi Ohara Keisuke Kurita Keiko Hojo Haruhiko Kamada Yasuo Tsutsumi Tadanori Mayumi Koichi Kawasaki J. Chem. Soc. Perkin Trans. 1 2000 1161

40829-32-1 (h-tyr-ile-oh) 関連製品

- 113274-56-9(Hirudin (54-65) (desulfated) Trifluoroacetate)

- 17355-18-9(Phe-Tyr-OH)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:40829-32-1)h-tyr-ile-oh

清らかである:99%

はかる:1g

価格 ($):282.0